Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate
Overview
Description
Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate: is an organic compound with a complex structure that includes an amino group, a methoxy group, and a phenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate typically involves a multi-step process. One common method includes the reaction of 4-(phenylmethoxy)benzaldehyde with a suitable amine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This intermediate is then reacted with methyl acrylate under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.
Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for further exploration in medicinal chemistry.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and phenylmethoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Methyl 3-Amino-3-[4-(methoxy)phenyl]propionate: Lacks the phenylmethoxy group, resulting in different chemical properties and reactivity.
Methyl 3-Amino-3-[4-(phenyl)phenyl]propionate: Lacks the methoxy group, which affects its solubility and interaction with biological targets.
Methyl 3-Amino-3-[4-(hydroxy)phenyl]propionate: Contains a hydroxy group instead of a methoxy group, leading to different hydrogen bonding capabilities.
Uniqueness: Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate is unique due to the presence of both methoxy and phenylmethoxy groups, which confer distinct chemical and biological properties. These groups enhance its solubility, reactivity, and ability to interact with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
methyl 3-amino-3-(4-phenylmethoxyphenyl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-20-17(19)11-16(18)14-7-9-15(10-8-14)21-12-13-5-3-2-4-6-13/h2-10,16H,11-12,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCMUDOUJORZIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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